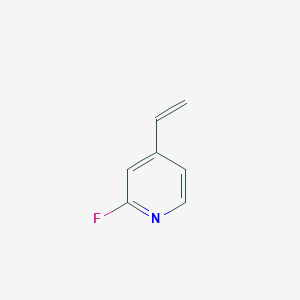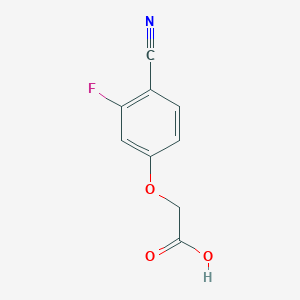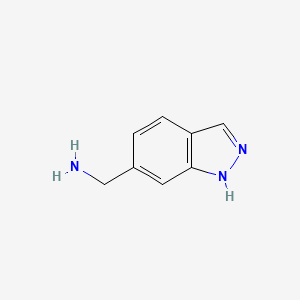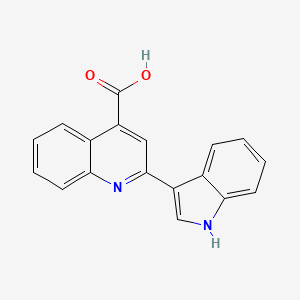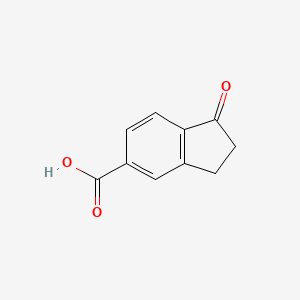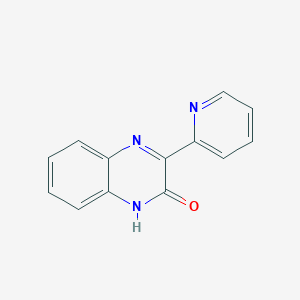
3-Pyridin-2-ylquinoxalin-2(1H)-one
Overview
Description
3-Pyridin-2-ylquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a pyridine ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of 3-Pyridin-2-ylquinoxalin-2(1H)-one is the HDAC6 zinc-finger domain . This domain is a part of the Histone Deacetylase 6 (HDAC6) enzyme, which plays a crucial role in various cellular processes, including gene expression, cell cycle progression, and developmental events .
Mode of Action
This compound interacts with the HDAC6 zinc-finger domain by binding to the ubiquitin binding pocket . This interaction competes with ubiquitin binding, thereby inhibiting the function of HDAC6
Biochemical Pathways
The inhibition of HDAC6 affects various biochemical pathways. HDAC6 is known to regulate the acetylation status of several non-histone proteins, impacting their function and the pathways they are involved in . .
Result of Action
It is known that the compound has the potential to inhibit hdac6, which could lead to changes in protein acetylation and affect various cellular processes .
Biochemical Analysis
Biochemical Properties
3-Pyridin-2-ylquinoxalin-2(1H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with the histone deacetylase 6 (HDAC6) zinc-finger domain, where it acts as an inhibitor . This interaction is crucial as HDAC6 is involved in various cellular processes, including protein degradation and cell motility. By inhibiting HDAC6, this compound can modulate these processes, potentially leading to therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to exhibit anticancer activity against several cell lines, including human liver cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDAC6 can lead to changes in the acetylation status of proteins, thereby altering gene expression and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of HDAC6 involves binding to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain . This binding prevents HDAC6 from interacting with ubiquitin, thereby inhibiting its deacetylase activity. Additionally, this compound may influence other molecular targets, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-ylquinoxalin-2(1H)-one typically involves the condensation of 2-aminopyridine with a suitable quinoxaline derivative. One common method includes the reaction of 2-aminopyridine with quinoxaline-2,3-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF). The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-ylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against liver and breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
4-(3-Pyridin-2-yl-thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide: Known for its anticancer and radiosensitizing properties.
Uniqueness
3-Pyridin-2-ylquinoxalin-2(1H)-one stands out due to its unique combination of a quinoxaline core and a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWESIGXKNYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293056 | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-93-3 | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)


![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
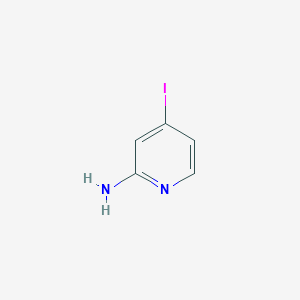
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
